(2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide is an organic compound that features a thiazole ring and a furan ring connected by a propenamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling of Thiazole and Furan Rings: The thiazole and furan rings can be coupled through a Wittig reaction or a Heck reaction to form the propenamide linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The propenamide linker can be reduced to form the corresponding amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated or nitrated thiazole derivatives
Scientific Research Applications
Chemistry
(2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide can be used as a building block in organic synthesis to create more complex molecules.
Biology
Medicine
Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole and furan derivatives have shown efficacy.
Industry
In material science, this compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(5-methyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide
- (E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide
Uniqueness
(2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide is unique due to the specific combination of the thiazole and furan rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-10-8-13-12(17-10)14-11(15)6-5-9-4-3-7-16-9/h3-8H,2H2,1H3,(H,13,14,15)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKQGJCPPGCTPW-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)NC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN=C(S1)NC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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